

An In-depth Technical Guide to N2-Isopropylpyrazine-2,5-diamine

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Compound of Interest

Compound Name: N2-Isopropylpyrazine-2,5-diamine

Cat. No.: B11920210

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Isopropylpyrazine-2,5-diamine is a heterocyclic aromatic amine belonging to the pyrazine class of compounds. The pyrazine ring system is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.^[1]^[2]^[3]^[4]^[5] The strategic placement of amino and isopropyl groups on the pyrazine core of **N2-Isopropylpyrazine-2,5-diamine** suggests its potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis approach for a related compound, and a discussion of the potential biological significance of this compound class.

Chemical and Physical Properties

Currently, experimentally determined physical properties for **N2-Isopropylpyrazine-2,5-diamine** are not readily available in published literature. However, calculated properties provide valuable insights into its molecular characteristics.

| Property | Value | Source |
|--------------------------------|---|--------|
| CAS Number | 1513508-38-7 | [6][7] |
| Molecular Formula | C ₇ H ₁₂ N ₄ | [6][7] |
| Molecular Weight | 152.197 g/mol | [6][7] |
| IUPAC Name | N2-isopropylpyrazine-2,5-diamine | [6][7] |
| Canonical SMILES | <chem>CC(C)NC1=NC=C(N)C=N1</chem> | [6][7] |
| Hydrogen Bond Donors | 2 | [6][7] |
| Hydrogen Bond Acceptors | 4 | [6][7] |
| Rotatable Bonds | 2 | [6][7] |
| Topological Polar Surface Area | 63.8 Å ² | [6][7] |

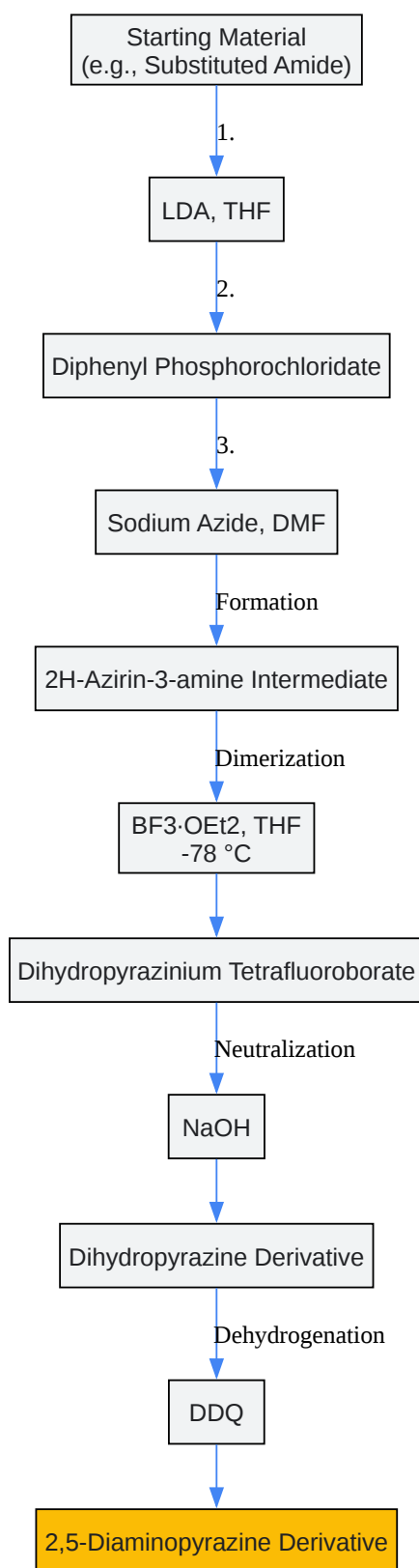
Note: The properties listed above are calculated and may differ from experimentally determined values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N2-Isopropylpyrazine-2,5-diamine** is not currently available in the public domain. However, the synthesis of structurally similar 2,5-diaminopyrazine derivatives has been reported. A representative method involves the dimerization of 2H-azirin-3-amines.[8]

Representative Synthesis of a 2,5-Diaminopyrazine Derivative

The following is a generalized workflow for the synthesis of a 2,5-diaminopyrazine derivative, based on published methodologies for related compounds.[8] This serves as an illustrative example of a potential synthetic strategy.



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A generalized workflow for the synthesis of 2,5-diaminopyrazine derivatives.

Detailed Steps (Hypothetical for **N2-Isopropylpyrazine-2,5-diamine**):

- **Amide Activation:** A suitable N-isopropyl substituted amide precursor would be treated with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF).
- **Phosphorylation:** The resulting enolate is reacted with diphenyl phosphorochloridate.
- **Azide Displacement:** The phosphate intermediate is then treated with sodium azide in a solvent like dimethylformamide (DMF) to yield the corresponding 2H-azirin-3-amine.
- **Dimerization:** The crude azirine intermediate is then subjected to dimerization, which can be promoted by a Lewis acid such as boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) at low temperatures. This would form a 2,5-dihydro-2,5-diisopropyl-3,6-diaminopyrazinium tetrafluoroborate intermediate.
- **Neutralization and Dehydrogenation:** The dihydropyrazinium salt is neutralized with a base (e.g., NaOH) to give the dihydropyrazine derivative. Subsequent dehydrogenation, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), would yield the final aromatic N2,N5-diisopropylpyrazine-2,5-diamine.

Note: This is a generalized protocol and would require optimization for the specific synthesis of **N2-Isopropylpyrazine-2,5-diamine**.

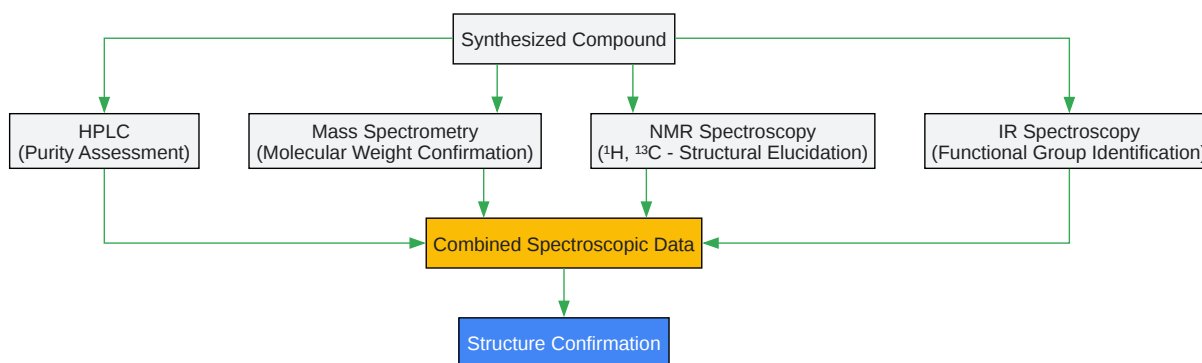
Analytical Characterization

The characterization of **N2-Isopropylpyrazine-2,5-diamine** would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

- **High-Performance Liquid Chromatography (HPLC):** To assess purity and quantify the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid would be a suitable starting point.
- **Mass Spectrometry (MS):** To confirm the molecular weight. Electrospray ionization (ESI) would likely be used to generate the protonated molecular ion $[\text{M}+\text{H}]^+$.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would provide information on the number and environment of the protons, including the characteristic signals for the isopropyl group and the aromatic protons on the pyrazine ring, as well as the amine protons.
 - ^{13}C NMR: Would show the number of unique carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine groups and C=N and C=C stretches of the pyrazine ring.

The following diagram illustrates a general workflow for the analytical characterization of a synthesized pyrazine derivative.



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A typical analytical workflow for the characterization of a novel compound.

Potential Biological Activity and Signaling Pathways

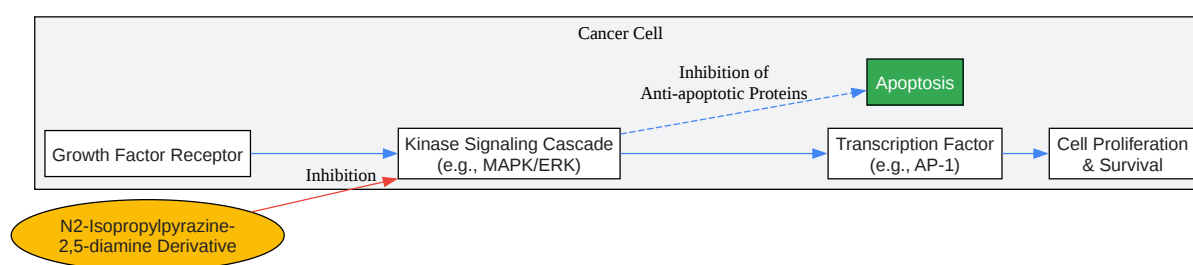
While no specific biological activities have been reported for **N2-Isopropylpyrazine-2,5-diamine**, the broader class of pyrazine derivatives is known to possess a wide range of

pharmacological properties.[1][3][4][5] These activities often stem from the ability of the pyrazine scaffold to act as a bioisostere for other aromatic systems and to participate in various biological interactions, including hydrogen bonding and π -stacking.

Potential areas of investigation for **N2-Isopropylpyrazine-2,5-diamine** could include:

- **Anticancer Activity:** Many pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary, from inhibition of kinases to induction of apoptosis.
- **Antimicrobial Activity:** Pyrazine derivatives have been explored for their antibacterial and antifungal properties.[4]
- **Enzyme Inhibition:** The substituted diamine structure could potentially interact with the active sites of various enzymes, making it a candidate for screening against enzyme targets relevant to diseases.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive pyrazine derivative, leading to an anticancer effect.



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A hypothetical signaling pathway potentially targeted by a pyrazine derivative.

Conclusion

N2-Isopropylpyrazine-2,5-diamine represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazine family. While a comprehensive experimental dataset is currently lacking, its chemical structure suggests potential for diverse applications in medicinal chemistry and materials science. This guide provides a summary of the available information and outlines representative experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound, which may unlock its potential as a valuable synthon for the development of novel therapeutics and functional materials.

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